5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H24FN5O2S and its molecular weight is 453.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . Current inhibitors of ENTs are mostly ENT1-selective .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting them . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km) . Therefore, it acts as an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs . ENTs are involved in the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, the compound can potentially disrupt these pathways .
Pharmacokinetics
It’s worth noting that the piperazine moiety, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of ENTs, leading to potential disruption in nucleotide synthesis and regulation of adenosine function . This could have various downstream effects depending on the specific cellular context .
Action Environment
Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-4-3-5-19(14-16)31-2)28-12-10-27(11-13-28)18-8-6-17(24)7-9-18/h3-9,14,20,30H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJHLIUSXZYERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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